Accelerated Symptom Relief: Nystatin/Triamcinolone Acetonide vs. Nystatin Monotherapy
In a multi-center, double-blind, within-patient trial (n=31) for bilateral candidal inflammation of the flexures, the nystatin/triamcinolone acetonide combination cream demonstrated a clear advantage in the rapidity of symptom relief over nystatin cream alone [1]. While both treatments achieved equivalent mycological cure rates after 14 days, the combination therapy was preferred by both patients and physicians due to a trend toward more rapid initial symptom improvement [1]. This establishes a key differentiating factor in the early treatment phase.
| Evidence Dimension | Patient and Physician Preference Due to Symptom Relief Rapidity |
|---|---|
| Target Compound Data | Preferred over nystatin alone due to more rapid relief of symptoms (qualitative trend) |
| Comparator Or Baseline | Nystatin cream (monotherapy) |
| Quantified Difference | Not quantified; a clear qualitative trend in preference was noted [1] |
| Conditions | Multicenter double-blind trial; 31 patients with bilateral candidal lesions; treatment duration 14 days. |
Why This Matters
This evidence supports the selection of the combination product for scenarios where rapid alleviation of inflammatory symptoms (pruritus, erythema) is a primary clinical goal, thereby potentially improving patient compliance and satisfaction in the initial treatment period.
- [1] Beveridge GW, Fairburn E, Finn OA, et al. A comparison of nystatin cream with nystatin/triamcinolone acetonide combination cream in the treatment of candidal inflammation of the flexures. Curr Med Res Opin. 1977;4(8):584-7. doi: 10.1185/03007997709115274. PMID: 326494. View Source
